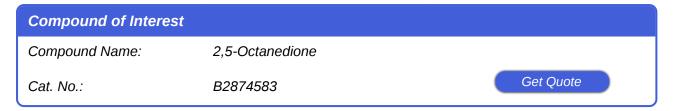


A Comprehensive Technical Guide to 2,5-Octanedione: Nomenclature, Structure, and Applications

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2,5-octanedione**, a significant diketone in organic synthesis. The document details its IUPAC nomenclature, chemical structure, physicochemical properties, and key synthetic and reaction pathways. All quantitative data is presented in structured tables for ease of reference, and critical experimental and mechanistic pathways are visualized using diagrams.

IUPAC Nomenclature and Chemical Structure

2,5-Octanedione, a member of the y-diketone class of organic compounds, is systematically named octane-2,5-dione according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2][3] The structure consists of an eight-carbon aliphatic chain with carbonyl groups located at the second and fifth positions.

The chemical formula for **2,5-octanedione** is $C_8H_{14}O_2$.[1] Its structure is fundamental to its chemical reactivity, particularly in cyclization reactions.

Key Structural and Identification Information:



Identifier	Value
IUPAC Name	octane-2,5-dione[1][2][3]
Synonyms	2,5-Dioxooctane
CAS Number	3214-41-3[1][3]
Molecular Formula	C ₈ H ₁₄ O ₂ [1][2][3]
Molecular Weight	142.20 g/mol [1][2]
InChI Key	SPDFSSLYVRCMDZ-UHFFFAOYSA-N[3]

Physicochemical Properties

2,5-Octanedione is typically a colorless to pale yellow liquid under standard conditions.[4] A summary of its key physical and chemical properties is provided in the table below.

Table of Physicochemical Properties:

Property	Value	Unit
Melting Point	-7	°C
Boiling Point	105 (at 15 Torr)	°C
Density	0.9635	g/cm ³ [5]
Flash Point	82.40	°C[4]
logP (Octanol/Water Partition Coefficient)	1.725	
Water Solubility	5.859e+004	mg/L (at 25 °C, est.)[4]

Synthesis of 2,5-Octanedione

While several synthetic routes to **2,5-octanedione** exist, a common laboratory-scale approach involves the oxidation of the corresponding secondary diol, 2,5-octanediol. This method



provides a direct pathway to the target diketone. Other documented methods include the hydrolysis of furan derivatives.

Generalized Experimental Protocol: Oxidation of 2,5-Octanediol

The following is a generalized protocol for the oxidation of a secondary alcohol to a ketone, which can be adapted for the synthesis of **2,5-octanedione** from 2,5-octanediol. Common oxidizing agents for this transformation include chromic acid (Jones reagent), pyridinium chlorochromate (PCC), or Swern oxidation conditions.

Materials:

- 2,5-octanediol
- Oxidizing agent (e.g., Jones reagent prepared from chromium trioxide, sulfuric acid, and acetone)
- Anhydrous acetone (solvent)
- Diethyl ether or other suitable extraction solvent
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

- Dissolve 2,5-octanediol in a suitable solvent like anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
- Slowly add the oxidizing agent (e.g., Jones reagent) dropwise to the stirred solution,
 maintaining the temperature below a specified point to control the reaction.
- Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).



- Once the reaction is complete, quench any excess oxidizing agent. For Jones reagent, this
 can be done by adding a small amount of isopropanol.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Partition the residue between an organic solvent (e.g., diethyl ether) and water.
- Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
- Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude **2,5-octanedione**.
- Purify the crude product by a suitable method, such as vacuum distillation or column chromatography.

Experimental Workflow Diagram

Caption: Generalized workflow for the synthesis of **2,5-octanedione** via oxidation.

Key Reactions: The Paal-Knorr Synthesis

As a y-diketone, **2,5-octanedione** is a versatile precursor in the synthesis of heterocyclic compounds. A cornerstone reaction is the Paal-Knorr synthesis, which allows for the formation of furans, pyrroles, and thiophenes from **1,4-dicarbonyl** compounds. This reaction was first reported in **1884** by German chemists Carl Paal and Ludwig Knorr.

Paal-Knorr Furan Synthesis Mechanism

The acid-catalyzed synthesis of furans from 1,4-diketones like **2,5-octanedione** proceeds through a series of steps involving protonation, enolization, cyclization, and dehydration.

Mechanism Steps:

- Protonation of one of the carbonyl oxygens by an acid catalyst.
- Tautomerization of the other carbonyl group to its enol form.



- Intramolecular nucleophilic attack of the enol on the protonated carbonyl, forming a fivemembered ring intermediate (a hemiacetal).
- Dehydration of the hemiacetal to form the final furan product.

Diagram of the Paal-Knorr Furan Synthesis Mechanism

Caption: Mechanism of the Paal-Knorr synthesis of a furan from **2,5-octanedione**.

Spectral Data

Detailed spectral data for **2,5-octanedione** is available through various chemical databases, including the NIST WebBook. This data is crucial for the structural elucidation and purity assessment of the compound.

Mass Spectrometry

The electron ionization mass spectrum of **2,5-octanedione** exhibits a characteristic fragmentation pattern.

Key Mass Spectrometry Peaks:

m/z	Relative Intensity
43	Most Abundant
71	Second Most Abundant
99	Third Most Abundant

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR spectral data can be found in various online databases. Experimental data would show characteristic signals for the different types of protons and carbons in the molecule.

Infrared (IR) Spectroscopy



The IR spectrum of **2,5-octanedione** is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional groups, typically appearing in the region of 1700-1725 cm⁻¹.

Signaling Pathways and Biological Activity

Currently, there is a lack of significant research and data available in the public domain regarding the specific involvement of **2,5-octanedione** in biological signaling pathways. Its structural analog, **2,5-hexanedione**, is a known neurotoxin.

Conclusion

2,5-Octanedione is a valuable y-diketone with well-defined structural and physicochemical properties. Its utility in organic synthesis, particularly in the formation of heterocyclic compounds via the Paal-Knorr synthesis, makes it a compound of interest for researchers in synthetic chemistry and drug development. The synthetic and analytical data presented in this guide provide a foundational understanding for professionals working with this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2,5-Octanedione | C8H14O2 | CID 6420399 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. hmdb.ca [hmdb.ca]
- 4. guidechem.com [guidechem.com]
- 5. 2,5-Octanedione [webbook.nist.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2,5-Octanedione: Nomenclature, Structure, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2874583#2-5-octanedione-iupac-nomenclature-and-structure]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com